molecular formula C26H25NOS B3998694 3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one

3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one

Cat. No.: B3998694
M. Wt: 399.5 g/mol
InChI Key: FCBZJEZONDCHHV-UHFFFAOYSA-N
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Description

3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a phenanthridinone core, makes it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one typically involves multiple steps. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at specific positions. The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the selective formation of the desired compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one involves its interaction with specific molecular targets. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial in cell signaling and regulation . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds include derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one. These compounds share a similar core structure but differ in their substituents and functional groups. For instance:

The uniqueness of 3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-5-(4-methylsulfanylphenyl)-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NOS/c1-26(2)14-20-24(22(28)15-26)23-19-7-5-4-6-16(19)10-13-21(23)27-25(20)17-8-11-18(29-3)12-9-17/h4-13,25,27H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBZJEZONDCHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(C=C5)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Reactant of Route 2
3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Reactant of Route 5
3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Reactant of Route 6
3,3-dimethyl-5-[4-(methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one

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